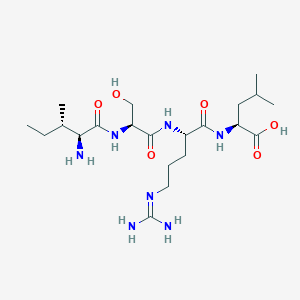

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

Description

L-Isoleucyl-L-seryl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine is a synthetic tetrapeptide featuring a modified ornithine residue. The compound includes four amino acid residues: L-isoleucine, L-serine, N⁵-(diaminomethylidene)-L-ornithine, and L-leucine. The N⁵-(diaminomethylidene) modification on ornithine introduces a guanidino-like functional group, which may enhance hydrogen bonding or metal coordination properties compared to unmodified ornithine.

Properties

CAS No. |

819802-84-1 |

|---|---|

Molecular Formula |

C21H41N7O6 |

Molecular Weight |

487.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H41N7O6/c1-5-12(4)16(22)19(32)28-15(10-29)18(31)26-13(7-6-8-25-21(23)24)17(30)27-14(20(33)34)9-11(2)3/h11-16,29H,5-10,22H2,1-4H3,(H,26,31)(H,27,30)(H,28,32)(H,33,34)(H4,23,24,25)/t12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

CGXVSCJIJQOSNJ-QXKUPLGCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput production. Additionally, large-scale synthesis may involve solution-phase methods for certain steps to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The diaminomethylidene group can be reduced to form a primary amine.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction of the diaminomethylidene group may produce a peptide with a primary amine.

Scientific Research Applications

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diaminomethylidene group can form hydrogen bonds or ionic interactions with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Modified Ornithine

Several peptides share the N⁵-(diaminomethylidene)-L-ornithine motif but differ in amino acid sequence and chain length:

Key Observations :

- The target compound is shorter (tetrapeptide) compared to the heptapeptide in and the hexapeptide in , which may influence solubility and bioavailability.

Functional Comparison with Leucine Isomers

Leucine isomers, such as L-isoleucine and L-leucine, are building blocks in peptide synthesis. While these isomers share a molecular formula (C₆H₁₃NO₂) and weight (131.17 g/mol), their stereochemical differences impact peptide conformation:

| Isomer | CAS Number | Configuration | Applications |

|---|---|---|---|

| L-Isoleucine | 73-32-5 | β-branched side chain | Protein synthesis, metabolic studies |

| L-Leucine | 61-90-5 | γ-branched side chain | Muscle protein regulation |

| D-Isoleucine | 319-78-8 | Mirror isomer of L-form | Rarely used in natural peptides |

The inclusion of L-isoleucine in the target compound may confer rigidity to the peptide backbone compared to L-leucine-containing analogues .

Biological Activity

L-Isoleucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a complex peptide compound characterized by a unique arrangement of amino acids and functional groups. This compound has garnered attention due to its potential biological activities, particularly in metabolic pathways and cellular signaling processes. Understanding its biological activity is crucial for exploring its therapeutic applications, especially in metabolic disorders and cardiovascular health.

Chemical Structure

The chemical formula for this compound is . The structure includes:

- Isoleucine and serine as the primary amino acids.

- An ornithine backbone, which is a non-proteinogenic amino acid involved in the urea cycle.

- A diaminomethylidene group that enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is influenced by its structural components:

- Nitric Oxide Synthesis Modulation : The presence of ornithine derivatives suggests that this compound may play a role in modulating nitric oxide (NO) synthesis, which is critical for various physiological functions, including vasodilation and neurotransmission.

- Amino Acid Metabolism : The compound's amino acid composition indicates potential involvement in metabolic pathways related to protein synthesis and energy metabolism.

Interaction Studies

Research indicates that compounds with similar structures can interact with various receptors or enzymes, influencing physiological responses. Investigations into the binding affinity of this compound with nitric oxide synthase or other metabolic enzymes could reveal insights into its therapeutic potential.

1. Effect on Protein Synthesis

A study on leucine supplementation indicated that similar amino acid compounds can enhance protein synthesis in various tissues such as skeletal muscle, liver, and heart. This suggests that this compound may also enhance protein synthesis through mTORC1 pathway activation .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Contains isoleucine and serine; potential NO modulation | |

| L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-isoleucylglycine | Incorporates lysine; may enhance antimicrobial activity | |

| L-Cysteine | Known for forming disulfide bonds; relevant in redox biology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.